6beta-Naltrexol-d3

LC-MS/MS method validation sensitivity

Eliminate quantification bias in bioanalytical workflows. Generic substitution with unlabeled 6β-naltrexol or naltrexone-d3 introduces unacceptable matrix effect variability and retention time mismatch. 6β-Naltrexol-d3 (Δm/z = 3) co-elutes precisely with the target analyte, enabling robust isotope dilution mass spectrometry. Key outcomes: - Validated LC-MS/MS method achieves LLOQ of 5 pg/mL in human plasma. - Cross-species applicability (rabbit, rat, human) for translational pharmacokinetics. - Certified reference material suitable for forensic toxicology and therapeutic drug monitoring.

Molecular Formula C20H22D3NO4
Molecular Weight 346.4
CAS No. 1435727-11-9
Cat. No. B593388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6beta-Naltrexol-d3
CAS1435727-11-9
Synonyms6β-hydroxy Naltrexone-d3
Molecular FormulaC20H22D3NO4
Molecular Weight346.4
Structural Identifiers
SMILESC1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O
InChIInChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1/i10D2,11D
InChIKeyJLVNEHKORQFVQJ-ZNMQZXPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA 100 μg/ml solution in methanol

Structure & Identifiers


Interactive Chemical Structure Model





6beta-Naltrexol-d3 (CAS 1435727-11-9) – Deuterated Analytical Standard for Precise Metabolite Quantification in Forensic and Clinical Research


6beta-Naltrexol-d3 (CAS 1435727-11-9) is a deuterium-labeled isotopologue of 6beta-naltrexol, the primary active metabolite of the opioid antagonist naltrexone . As a stable isotope-labeled internal standard (SIL-IS), it is designed to co-elute with its non-labeled analog during liquid or gas chromatography, enabling accurate mass spectrometric quantification via isotope dilution . The compound is specifically intended for use in analytical workflows—including LC-MS/MS and GC-MS—to correct for matrix effects, ion suppression, and recovery variability, thereby ensuring method robustness in bioanalytical, forensic toxicology, and clinical pharmacokinetic studies .

Workflow

LC‑MS/MS & GC‑MS bioanalysis via isotope dilution

Selection

Co‑elution with 6β‑naltrexol for matrix‑effect and ion‑suppression correction

Use Context

Forensic toxicology, compliance monitoring & PK research studies

Why 6beta-Naltrexol-d3 Cannot Be Substituted with Unlabeled Metabolite or Other Deuterated Naltrexone Standards in Quantitative LC-MS/MS


Generic substitution of 6beta-Naltrexol-d3 with the unlabeled 6beta-naltrexol metabolite or a naltrexone-d3 internal standard is analytically unsound and leads to unacceptable quantification bias. Unlike the unlabeled compound, the d3 isotopologue provides a nearly identical chemical matrix interaction profile but a distinct mass shift (Δm/z = 3), a prerequisite for multiple reaction monitoring (MRM) discrimination in tandem mass spectrometry [1]. Furthermore, substituting with naltrexone-d3 fails because parent and metabolite exhibit divergent chromatographic retention times and distinct matrix effect susceptibility, compromising the validity of the analytical method for the specific metabolite of interest [2].

Unlabeled 6β‑naltrexol

Lacks deuterium mass shift (Δm/z = 3); MRM discrimination and isotope‑dilution correction are not feasible.

Naltrexone‑d3

Parent‑drug IS may show divergent retention and matrix‑effect susceptibility, limiting metabolite‑specific accuracy.

Non‑co‑eluting deuterated analog

Co‑elution mismatch with 6β‑naltrexol may introduce ion‑suppression bias; retention‑time verification is required.

Quantitative Evidence Guide for 6beta-Naltrexol-d3: Validated Analytical Performance Compared to Alternative Methods and Matrices


Quantitative Comparison of LC-MS/MS Sensitivity for 6beta-Naltrexol Using Deuterated vs. Non-Deuterated Internal Standards

The use of 6beta-Naltrexol-d3 as an internal standard enables a lower limit of quantification (LLOQ) of 0.5 ng/mL for 6beta-naltrexol in human plasma, representing a 4-fold improvement in sensitivity compared to an HPLC-UV method lacking isotope dilution capability [1]. The calibration curve exhibits excellent linearity (r² > 0.999) across a 400-fold dynamic range (0.5–200 ng/mL) [2].

LLOQ Sensitivity
Head‑to‑head
0.5 ng/mL vs HPLC‑UV: 2 ng/mL 4‑fold lower
Supports low‑level quantification in terminal elimination PK
LC‑MS/MS with d3‑IS; r² > 0.999
LC-MS/MS method validation sensitivity internal standard plasma

Validated Assay Precision and Recovery Metrics for 6beta-Naltrexol-d3 in Clinical Plasma Samples

A validated LC-ESI-MS/MS method employing 6beta-Naltrexol-d3 as the internal standard demonstrates intraday and interday variation below 6.6% for 6beta-naltrexol quantification in human plasma, with a method recovery of 95.0% [1]. In contrast, a comparable HPLC-UV method exhibits a lower extraction recovery of 75% for 6β-naltrexol [2].

Precision & Recovery
Cross‑study comparable
95.0% recovery Interday CV ≤6.6% vs HPLC‑UV: 75% 20 pp higher
Supports reliable PK parameter estimation
Human plasma; LC‑ESI‑MS/MS
precision recovery accuracy LC-MS/MS method validation

Ultra-High Sensitivity LC-MS/MS Assay Enables Quantification at 5 pg/mL in Human Plasma

An automated LC-MS/MS method using a deuterated internal standard achieved a lower limit of quantitation (LLOQ) of 5 pg/mL for 6beta-naltrexol in human plasma [1]. This represents a 100-fold improvement over the 0.5 ng/mL LLOQ reported for a standard LC-MS/MS method [2].

Ultra‑Low LLOQ
Cross‑study comparable
5 pg/mL vs Standard MS: 0.5 ng/mL 100‑fold lower
Enables terminal elimination phase PK profiling
Automated LC‑MS/MS; ultra‑sensitive validation required
ultra-sensitive LC-MS/MS pharmacokinetics terminal elimination plasma

Deuterium Incorporation Enables Reliable Quantification with Sub-Nanogram Sensitivity Across Multiple Species

A validated LC-ESI-MS/MS method employing 6beta-naltrexol-d3 and naltrexone-d3 as internal standards achieved quantification of 6beta-naltrexol at concentrations as low as 0.25 ng/mL in human, rat, and rabbit plasma [1]. This cross-species applicability and sub-nanogram sensitivity are not attainable with non-deuterated internal standards or UV-based detection methods, which are typically limited to LLOQs of 1–2 ng/mL [2].

Cross‑Species LLOQ
Class‑level inference
0.25 ng/mL vs HPLC‑UV: 1 ng/mL 4‑fold improvement
Supports translational PK research across species
Validated in human, rat, rabbit plasma
deuterated internal standard LC-MS/MS cross-species pharmacokinetics validation

High-Impact Application Scenarios for 6beta-Naltrexol-d3 in Forensic, Clinical, and Pharmaceutical Research


Therapeutic Drug Monitoring (TDM) of Naltrexone in Alcohol Use Disorder (AUD) Patients

The validated LC-MS/MS method using 6beta-Naltrexol-d3 enables precise quantification of the active metabolite in plasma from AUD patients receiving oral naltrexone (50 mg/day). The method accurately measures steady-state metabolite concentrations (mean: 48.5 ± 23.4 ng/mL) and detects sub-therapeutic levels due to non-adherence or pharmacokinetic variability [1]. The assay's sensitivity (LLOQ 0.5 ng/mL) and precision (CV ≤6.6%) are essential for establishing concentration-response relationships and guiding individualized dosing strategies.

Pharmacokinetic Studies in Preclinical Species for Extended-Release Naltrexone Formulations

The cross-species validated LC-MS/MS method using 6beta-Naltrexol-d3 as internal standard supports pharmacokinetic studies of long-acting naltrexone formulations (e.g., Depotrex) in rabbits, rats, and humans [2]. The method's ability to quantify 6beta-naltrexol at 0.25 ng/mL in plasma across species ensures robust data for regulatory submissions and translational modeling of extended-release depot formulations.

Forensic Toxicology and Pain Prescription Monitoring

6beta-Naltrexol-d3 is a certified reference material suitable for forensic toxicology and urine drug testing applications . Its use as an internal standard in GC-MS or LC-MS/MS methods enables the unequivocal identification and quantification of 6beta-naltrexol in biological specimens, providing objective evidence of naltrexone exposure in compliance monitoring programs and forensic casework.

Ultra-Sensitive Pharmacokinetic Profiling During Terminal Elimination Phase

An automated LC-MS/MS assay utilizing a deuterated internal standard achieves an LLOQ of 5 pg/mL for 6beta-naltrexol in human plasma [3]. This ultra-high sensitivity is uniquely suited for characterizing the terminal elimination pharmacokinetics of naltrexone, which requires accurate quantification of metabolite concentrations persisting at low pg/mL levels for several days post-dose. This level of sensitivity cannot be achieved with non-deuterated internal standards or alternative detection methods.

Application
Selection Property
Validation Focus
Human plasma metabolite monitoring research
Deuterated IS co‑elution for matrix‑effect correction
Assay precision and LLOQ in PK studies
Extended‑release naltrexone formulation research
Cross‑species validated LC‑MS/MS method
Translational PK modeling support
Forensic toxicology & compliance testing
Certified reference material for MS methods
Unequivocal identification in biological matrices
Terminal elimination phase PK research
Ultra‑high sensitivity deuterated IS method
Accurate quantification at low pg/mL levels

Technical Documentation Hub

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39 linked technical documents
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